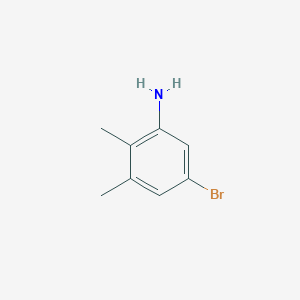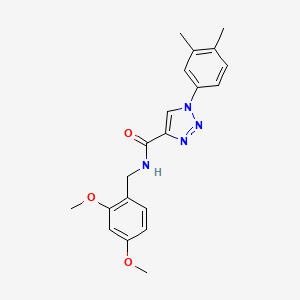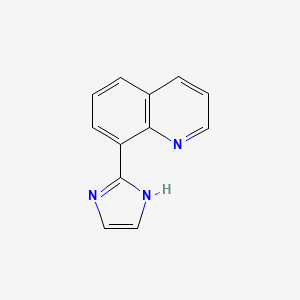![molecular formula C24H22FN5 B2581267 1-[4-(4-Fluorobencil)piperazin-1-il]-3-metilpirido[1,2-a]bencimidazol-4-carbonitrilo CAS No. 384372-68-3](/img/structure/B2581267.png)
1-[4-(4-Fluorobencil)piperazin-1-il]-3-metilpirido[1,2-a]bencimidazol-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It’s a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(4-bromobenzyl)piperazine and triethylamine in acetone . The residue obtained after evaporation of the solvent under vacuum is purified by silica gel chromatography .Molecular Structure Analysis
The molecular formula of this compound is C11H15FN2 . It has a monoisotopic mass of 194.121933 Da .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of various biologically active molecules . The specific reactions it undergoes would depend on the desired end product.Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Inhibición de la tirosinasa y efectos antimelanogénicos
Este compuesto ha sido evaluado como un inhibidor competitivo de la tirosinasa con efectos antimelanogénicos . La tirosinasa es una enzima que juega un papel clave en la producción de melanina, un pigmento responsable del color de la piel, el cabello y los ojos. Los inhibidores de la tirosinasa pueden utilizarse en el tratamiento de los trastornos de hiperpigmentación .
Actividad antiviral
Se ha informado que los derivados del indol, que incluyen el compuesto en cuestión, poseen actividad antiviral . Se han probado contra una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad antiinflamatoria
También se ha informado que los derivados del indol poseen actividad antiinflamatoria . Esto los hace potencialmente útiles en el tratamiento de las afecciones caracterizadas por inflamación .
Actividad anticancerígena
Los derivados del indol han mostrado actividad anticancerígena . Podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer .
Actividad anti-VIH
Los derivados del indol han demostrado actividad anti-VIH . Esto sugiere aplicaciones potenciales en el tratamiento del VIH .
Actividad antioxidante
Se ha descubierto que los derivados del indol poseen actividad antioxidante . Esto significa que podrían utilizarse potencialmente para combatir el estrés oxidativo, que está implicado en diversas enfermedades .
Actividad antimicrobiana
Los derivados del indol han mostrado actividad antimicrobiana . Esto sugiere aplicaciones potenciales en el tratamiento de diversas infecciones bacterianas y fúngicas .
Actividad antidiabética
Los derivados del indol han demostrado actividad antidiabética . Esto sugiere aplicaciones potenciales en el tratamiento de la diabetes .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation, UV radiation, and free radicals protection .
Mode of Action
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to eumelanin and pheomelanin . This results in a decrease in melanin production, which can lead to a reduction in pigmentation .
Result of Action
The molecular and cellular effects of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile’s action are primarily related to its inhibitory effect on tyrosinase . By inhibiting this enzyme, the compound reduces melanin production, which can lead to a decrease in pigmentation . This could potentially be beneficial in the treatment of hyperpigmentation disorders .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile plays a role in biochemical reactions, particularly as a competitive inhibitor of tyrosinase . It interacts with tyrosinase, a key enzyme in melanogenesis, and has been found to be more active than the reference compound kojic acid .
Cellular Effects
In terms of cellular effects, 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been observed to exert an antimelanogenic effect on B16F10 cells without causing cytotoxicity . This suggests that it influences cell function by modulating melanogenesis, a critical cellular process involved in pigmentation .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves binding interactions with tyrosinase, leading to the inhibition of this enzyme . Docking analysis suggests that it binds to both Agaricus bisporus tyrosinase (AbTYR) and modeled human tyrosinase .
Propiedades
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5/c1-17-14-23(30-22-5-3-2-4-21(22)27-24(30)20(17)15-26)29-12-10-28(11-13-29)16-18-6-8-19(25)9-7-18/h2-9,14H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOTCVXBLGFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2581185.png)


![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2581192.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2581198.png)
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2581202.png)
![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)
![3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2581204.png)

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
